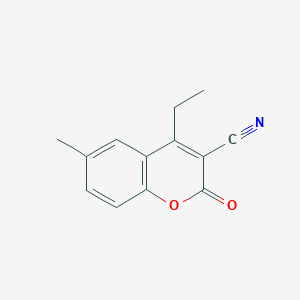

3-Cyano-4-ethyl-6-methylcoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-6-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-3-9-10-6-8(2)4-5-12(10)16-13(15)11(9)7-14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERFIFFZNPLCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)OC2=C1C=C(C=C2)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Structural Elucidation

Established Synthetic Pathways to 3-Cyano-4-ethyl-6-methylcoumarin and its Analogues

Knoevenagel Condensation Approaches with Appropriate Precursors

The Knoevenagel condensation is a cornerstone in the synthesis of 3-cyanocoumarins. This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound. For the synthesis of 3-cyanocoumarins, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. researchgate.nettandfonline.comresearchgate.net

The general mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin (B35378) ring. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Common catalysts include piperidine (B6355638), sodium hydroxide, and basic alumina. researchgate.nettandfonline.comresearchgate.net

For the specific synthesis of this compound, the appropriate precursors would be 2-hydroxy-5-methylpropiophenone and a cyano-containing active methylene compound. The reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with malononitrile or ethyl cyanoacetate is a common route to produce 3-cyano and 3-cyano-4-methylcoumarins, respectively. niscpr.res.inresearchgate.net

A solvent-free approach for the Knoevenagel condensation has been developed, involving the grinding of active methylene compounds with aromatic aldehydes over basic alumina, which offers a more environmentally friendly alternative. researchgate.net

| Precursors | Catalyst | Reaction Conditions | Product | Reference |

| Salicylaldehydes, Malononitrile | Basic Alumina | Grinding, Room Temperature | 3-Cyanocoumarins | researchgate.net |

| 2-Hydroxybenzaldehydes, Malononitrile | Iodine | Thermal heating or Microwave irradiation | 3-Cyanocoumarins | researchgate.net |

| Salicylaldehydes, Ethyl Cyanoacetate | Piperidine | Reflux | 3-Carbethoxycoumarins | researchgate.net |

| o-Vanillin, Dimethyl/Diethyl Malonate | Lithium Sulfate | Ultrasound, Solvent-free | 3-Carboxylated Coumarins | sapub.org |

Cyclization Reactions and Subsequent Functional Group Transformations

Another synthetic strategy involves the initial formation of a different heterocyclic or open-chain intermediate, followed by cyclization to form the coumarin ring and subsequent functional group transformations. For instance, a method for synthesizing 3-cyano-6-ethyl-4-hydroxy-7-methyl coumarin involves the reaction of 2-acetoxy-5-ethyl-4-methylbenzoyl chloride with the sodium salt of ethyl cyanoacetate. prepchem.com This reaction leads to an intermediate that upon hydrolysis and acidification, cyclizes to form the desired coumarin. prepchem.com

Functional group transformations on a pre-existing coumarin ring can also be employed. For example, a 3-unsubstituted coumarin could potentially be functionalized at the 3-position to introduce the cyano group, although this is a less common primary synthetic route for this specific compound.

One-Pot Synthesis Techniques

One-pot synthesis has gained significant attention due to its efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of 3-cyanocoumarins have been reported. These methods often combine the Knoevenagel condensation and subsequent cyclization in a single reaction vessel, avoiding the isolation of intermediates. clockss.orgresearchgate.net

For example, 3-cyanocoumarins can be prepared in a one-pot procedure by reacting salicylaldehydes with malononitrile in an aqueous alkaline medium, followed by acid treatment. clockss.org This method is advantageous as it uses water as a solvent, making it more environmentally friendly. Another one-pot approach utilizes iodine as a catalyst for the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with malononitrile, which can be performed under both thermal and microwave conditions, with microwave irradiation offering significantly faster reaction times and higher yields. researchgate.net

Advanced Catalytic Systems in Coumarin Synthesis

The development of advanced catalytic systems has been pivotal in improving the synthesis of coumarins, offering milder reaction conditions, higher yields, and greater selectivity.

Metal-Based Catalysis (e.g., Iodine-mediated, Zinc Chloride)

Various metals and their salts have been employed as catalysts in coumarin synthesis. researchgate.netthieme-connect.com

Iodine-mediated Synthesis: Molecular iodine has been shown to be an effective catalyst for the one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. researchgate.netmdpi.com The reaction proceeds by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with malononitrile in the presence of a catalytic amount of iodine. researchgate.net This method is notable for its simplicity and efficiency, especially under microwave irradiation. researchgate.net Iodine is believed to act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone. researchgate.net

Zinc Chloride: Zinc chloride is another effective Lewis acid catalyst used in coumarin synthesis. blucher.com.brnih.gov It can catalyze the hydroarylation of acetylenic esters by phenols to produce coumarins. blucher.com.br In the context of 3-cyanocoumarin synthesis, a deep eutectic solvent (DES) composed of choline (B1196258) chloride and zinc chloride has been used as both a solvent and a catalyst for the Knoevenagel condensation between salicylaldehydes and active methylene compounds like ethyl cyanoacetate, leading to high yields under mild conditions. nih.govresearchgate.net

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Iodine | Knoevenagel Condensation | 2-Hydroxybenzaldehydes, Malononitrile | 3-Cyanocoumarins | researchgate.net |

| Zinc Chloride | Hydroarylation | Phenols, Acetylenic Esters | Coumarins | blucher.com.br |

| Choline Chloride/Zinc Chloride (DES) | Knoevenagel Condensation | Salicylaldehydes, Ethyl Cyanoacetate | Coumarin Derivatives | nih.govresearchgate.net |

| Iron-based MOF | Oxidant-Promoted Formation | Salicylaldehydes, Activated Methylene Compounds | Coumarins | rsc.org |

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com This method has been successfully applied to the synthesis of 3-cyanocoumarins. niscpr.res.inorientjchem.org

The synthesis of 3-cyano and 3-cyano-4-methylcoumarins can be achieved in a biphase medium using a phase transfer catalyst. niscpr.res.in Typically, a solution of a salicylaldehyde or 2-hydroxyacetophenone (B1195853) and an active methylene compound in an organic solvent is stirred with an aqueous solution of a base in the presence of a phase transfer catalyst like tetra-n-butylammonium hydrogen sulphate. niscpr.res.in The catalyst facilitates the transfer of the carbanion from the aqueous phase to the organic phase, where it reacts with the carbonyl compound. This method offers good yields, short reaction times, and easy work-up procedures. orientjchem.org

Solid Support Catalysis (e.g., Fly Ash)

A significant advancement in the synthesis of coumarins is the use of solid support catalysts, with fly ash emerging as a noteworthy example. derpharmachemica.comderpharmachemica.com Fly ash, a readily available and inexpensive byproduct from thermal power stations, serves as an efficient heterogeneous Lewis acid catalyst for the Pechmann condensation reaction. derpharmachemica.comijsrst.com It is primarily composed of silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and calcium oxide (CaO), which contribute to its catalytic activity. derpharmachemica.com

The use of fly ash under solvent-free conditions provides a green and economical protocol for synthesizing coumarin derivatives. derpharmachemica.com In a typical procedure, a phenol (B47542) or its derivative is reacted with a β-ketoester in the presence of fly ash. derpharmachemica.com The catalyst's role as a strong Lewis acid and dehydrating agent facilitates the condensation and subsequent cyclization to form the coumarin ring. derpharmachemica.com This method is particularly effective when combined with microwave irradiation, which drastically reduces reaction times. derpharmachemica.comderpharmachemica.com For instance, the condensation of 2-hydroxyacetophenones with malononitrile can be achieved using Triton-B adsorbed on fly ash as a solid support under microwave irradiation, avoiding the use of toxic organic solvents like pyridine (B92270) or piperidine. derpharmachemica.com

Table 1: Fly Ash Catalyzed Synthesis of Coumarins via Pechmann Condensation

| Reactant A | Reactant B | Catalyst | Conditions | Yield (%) | Reference |

| Substituted Phenols | Ethyl acetoacetate (B1235776) | Fly Ash | Microwave (300W), Solvent-free | Good to Excellent | derpharmachemica.com |

| 2-Hydroxyacetophenones | Malononitrile | Triton-B on Fly Ash | Microwave, Solvent-free | Not specified | derpharmachemica.com |

| Resorcinol (B1680541) | Ethyl acetoacetate | Fly Ash | Microwave (300W), Solvent-free | 98 | derpharmachemica.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of coumarins to enhance sustainability. jetir.org These approaches focus on using alternative energy sources, eliminating harmful solvents, and employing recyclable catalysts.

Microwave-assisted organic synthesis has been established as a powerful tool for the rapid and efficient production of coumarin derivatives. arabjchem.orgresearchgate.net Compared to conventional heating methods, microwave irradiation offers advantages such as significantly shorter reaction times, higher yields, and cleaner reaction profiles. arabjchem.orgnih.gov This technique has been successfully applied to various coumarin-forming reactions, including the Pechmann and Knoevenagel condensations. derpharmachemica.comjetir.org

In the context of 3-cyanocoumarin synthesis, microwave irradiation of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with malononitrile under solvent-free conditions provides a facile and eco-friendly route. derpharmachemica.com The reaction power can be optimized; for example, in one study, increasing microwave power up to 450 W led to higher yields and shorter reaction times for Pechmann condensations. mdpi.com The combination of microwave heating with solid catalysts like fly ash or FeF₃ further enhances the efficiency of the synthesis. derpharmachemica.comnih.gov

Table 2: Comparison of Microwave vs. Conventional Heating for Coumarin Synthesis

| Reaction Type | Method | Catalyst | Time | Yield (%) | Reference |

| Pechmann Condensation | Microwave (450W) | FeF₃ | 4 min | 94 | nih.gov |

| Pechmann Condensation | Conventional Heating | FeF₃ | 60 min | 26 | mdpi.com |

| Knoevenagel Condensation | Ultrasound | Piperidine/AcOH | 40 min | Higher | nih.gov |

| Knoevenagel Condensation | Conventional Reflux | Piperidine/AcOH | 7 h | Lower | nih.gov |

| Pechmann Condensation | Microwave (800W) | p-TsOH | 180 s | Moderate to High | researchgate.net |

Solvent-Free Reaction Conditions

The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. jetir.org Solvent-free, or "neat," reaction conditions offer numerous benefits, including reduced environmental waste, simplified product work-up and purification, and decreased costs. organic-chemistry.orgresearchgate.net

The synthesis of coumarins, including 3-cyanocoumarins, has been effectively demonstrated under solvent-free conditions. derpharmachemica.comorganic-chemistry.org These reactions are typically conducted by grinding the reactants with a solid catalyst or by heating the mixture, often with the assistance of microwaves. derpharmachemica.comorganic-chemistry.org For example, the Pechmann condensation of resorcinol and ethyl acetoacetate can be achieved in 98% yield by grinding the reactants with p-toluenesulfonic acid (TsOH) and heating at 60°C without any solvent. organic-chemistry.org Similarly, the Knoevenagel condensation of salicylaldehydes and β-keto esters proceeds efficiently to produce coumarin derivatives in high yields under solvent-free protocols. organic-chemistry.orgresearchgate.net The use of heterogeneous catalysts like fly ash, FeF₃, or MCM-41 supported FeCl₃ is particularly advantageous in these systems as they can be easily separated from the reaction mixture and potentially reused. derpharmachemica.comnih.govhilarispublisher.com

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts for organic synthesis. nih.govacs.org DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline chloride (ChCl), and a hydrogen bond donor (HBD), such as urea, glycerol, or a carboxylic acid. acs.orgnih.gov They are often biodegradable, non-toxic, inexpensive, and simple to prepare. nih.gov

In coumarin synthesis, DESs can function as both the reaction medium and the catalyst, eliminating the need for traditional volatile organic solvents and corrosive acid catalysts. nih.govnih.gov For instance, a DES composed of choline chloride and L-(+)-tartaric acid has been used for the Pechmann condensation, affording functionalized coumarins in excellent yields (up to 98%) within minutes. nih.gov This system was found to be reusable for up to four cycles without a significant loss in catalytic activity. nih.gov Other DES systems, such as those based on choline chloride and zinc chloride or p-toluenesulfonic acid and a custom ammonium salt, have also been successfully employed for Knoevenagel and Pechmann condensations to produce various coumarin derivatives. nih.govnih.govmdpi.com

Table 3: Deep Eutectic Solvent Systems for Coumarin Synthesis

| DES Composition (HBA:HBD) | Reaction Type | Temperature (°C) | Time | Yield (%) | Reference |

| Choline Chloride : L-(+)-Tartaric Acid (1:2) | Pechmann | 110 | 10 min | 98 | nih.gov |

| Choline Chloride : Zinc Chloride | Knoevenagel | 100 | Not specified | 61-96 | nih.govmdpi.com |

| PTSA : BDC | Pechmann | 100 | 80-200 min | Excellent | nih.gov |

| Piperidine : Acetic Acid | Knoevenagel | Room Temp | Not specified | Excellent | nih.gov |

Derivatization Strategies and Synthetic Transformations for Functionalization

The functionalization of the coumarin scaffold is a key strategy for modulating its chemical and photophysical properties. The introduction of an electron-withdrawing group, such as a cyano (-CN) group at the C3 position, is a critical transformation for photophysical tuning. The cyano group significantly influences the electronic distribution within the coumarin ring system, impacting its fluorescence and absorption characteristics.

3-Cyanocoumarins are recognized as important synthetic intermediates. derpharmachemica.com Their unique electronic structure, endowed by the potent electron-withdrawing nature of the nitrile, makes them valuable precursors for the synthesis of a wide array of other functional molecules, including coumarin carboxylic acids, esters, and aldehydes. derpharmachemica.com The synthesis of the target molecule, this compound, inherently involves this derivatization strategy. The presence of the cyano group at position 3, the ethyl group at position 4, and the methyl group at position 6 collectively defines the compound's specific properties, distinguishing it from the parent coumarin structure. The synthesis of such substituted cyanocoumarins is often achieved via Knoevenagel condensation of a corresponding 2-hydroxy ketone (e.g., 2-hydroxy-5-methylpropiophenone) with an active methylene compound like malononitrile. derpharmachemica.com This strategic introduction of the cyano group is fundamental to creating coumarin derivatives with tailored electronic and, consequently, photophysical profiles.

Conjugation with Extended π-Systems

Extending the π-conjugated system of a chromophore like coumarin is a fundamental strategy for tuning its photophysical properties, such as light absorption and emission wavelengths. nih.gov The introduction of additional conjugated groups can lead to a bathochromic (red) shift in the absorption and fluorescence spectra. The electron-withdrawing nature of the cyano group at the C-3 position already polarizes the coumarin system, making it a promising core for creating push-pull chromophores.

A practical approach to extend the π-system of this compound involves chemical modification at the C-6 methyl group. For instance, a condensation reaction, such as the Knoevenagel or Claisen-Schmidt condensation, between the C-6 methyl group and an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde) can create a styryl-type linkage. This new, larger conjugated system would enhance electronic communication across the molecule, potentially leading to novel dyes or fluorescent probes.

Table 3: Hypothetical Strategy for π-System Extension

| Starting Material | Reagent | Resulting Structure | Effect |

| This compound | p-Dimethylaminobenzaldehyde | 3-Cyano-4-ethyl-6-(p-dimethylaminostyryl)coumarin | Extended π-conjugation, potential for red-shifted absorption/emission |

Incorporation into Polymer Architectures

The integration of coumarin moieties into polymer architectures is a growing field of interest for the development of functional and sustainable materials. nih.gov Coumarins can be incorporated as pendant groups or as part of the main polymer chain to impart specific properties, such as fluorescence, photo-crosslinking ability, or biological activity.

To incorporate this compound into a polymer, it must first be functionalized with a polymerizable group. A common strategy involves modifying the C-6 methyl substituent. For example, the methyl group can undergo free-radical bromination to form a bromomethyl group, which can then be converted into a polymerizable moiety like a vinyl group or an acrylic/methacrylic ester.

This newly synthesized coumarin-containing monomer can then be copolymerized with conventional monomers, such as styrene (B11656) or methyl methacrylate (B99206) (MMA), using standard polymerization techniques like free-radical polymerization. The resulting copolymer would feature the this compound unit as a pendant group. The properties of the final polymer, including its solubility, thermal stability, and optical characteristics, would be influenced by the presence of the coumarin derivative.

Table 4: General Strategy for Polymer Incorporation

| Step | Description | Example Monomer | Polymerization Method | Resulting Polymer |

| 1. Functionalization | Introduce a polymerizable group onto the coumarin core (e.g., via the C-6 methyl group). | 6-(Acryloyloxymethyl)-3-cyano-4-ethylcoumarin | - | - |

| 2. Polymerization | Copolymerize the functionalized coumarin monomer with a comonomer. | Styrene or Methyl Methacrylate | Free-Radical Polymerization | Polystyrene or PMMA with pendant coumarin groups |

Advanced Spectroscopic Characterization and Photophysical Dynamics

Electronic Absorption Spectroscopy of 3-Cyano-4-ethyl-6-methylcoumarin and its Derivatives

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the transitions that can occur upon excitation with light. For coumarin (B35378) derivatives, these spectra are typically characterized by strong absorption bands in the UV-visible region.

Substituents on the coumarin core play a pivotal role in modulating the electronic transitions and, consequently, the absorption spectra. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can lead to significant shifts in the absorption maxima. For example, the presence of a cyano group, a strong EWG, at the 4-position has been shown to induce a dramatic long-wavelength shift in the absorption of 7-hydroxycoumarins. researchgate.net While the cyano group in this compound is at the 3-position, its electron-withdrawing nature is expected to influence the electronic distribution and transition energies.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a well-documented phenomenon for coumarin dyes. acs.orgnih.gov The absorption maxima of these compounds are often sensitive to the polarity of the solvent, which can provide valuable information about the nature of the electronic transitions and the dipole moments of the ground and excited states. psu.edu

Generally, π→π* transitions in coumarins exhibit a bathochromic (red) shift in solvents of increasing polarity, while n→π* transitions show a hypsochromic (blue) shift. psu.edu This is because the excited states of these molecules are often more polar than their ground states, leading to stronger stabilizing interactions with polar solvent molecules. psu.eduresearchgate.net Studies on various coumarin derivatives have consistently shown this trend, with more pronounced shifts observed in the emission spectra compared to the absorption spectra. psu.edu A solvatochromic analysis of this compound would involve measuring its absorption maxima in a range of solvents with varying polarities and correlating the shifts with solvent polarity parameters. This would allow for the characterization of its ground and excited state dipole moments and provide a deeper understanding of its solute-solvent interactions.

Table 1: Absorption Maxima of Selected Coumarin Derivatives in Different Solvents

| Compound | Solvent | Absorption Maxima (nm) |

| 3-Cyano-7-hydroxy-4-methylcoumarin | Ethanol | ~340 |

| 3-Cyano-7-hydroxy-4-methylcoumarin | Ethyl Acetate | ~340 |

| 3-Cyano-7-hydroxy-4-methylcoumarin | THF | ~340 |

This table is populated with data for a structurally related compound due to the lack of specific data for this compound in the provided search results. The behavior is expected to be indicative. researchgate.net

Fluorescence Emission Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of fluorescent molecules like coumarins. It provides information about the emission characteristics and the efficiency of the fluorescence process.

The fluorescence emission spectra of coumarin derivatives are typically characterized by a single, broad emission band. academie-sciences.fr The position of the emission maximum (λem) and the bandwidth are sensitive to both the molecular structure and the solvent environment. Similar to absorption, the emission spectra of coumarins often exhibit a bathochromic shift with increasing solvent polarity, which is indicative of a more polar excited state. academie-sciences.fr

For example, studies on 6-aryl coumarin derivatives have shown that changing the substituent on the aryl group can shift the emission wavelength by as much as 75 nm. nih.gov The emission spectra are often the mirror image of the absorption spectra, particularly in polar solvents, which suggests that the molecular geometry does not change significantly upon excitation. academie-sciences.fr The emission characteristics of this compound would be determined by the interplay of its substituents and the surrounding solvent.

Table 2: Emission Maxima of Selected 6-Aryl Coumarin Derivatives in Dichloromethane

| Compound | Emission Maxima (nm) |

| 6-Phenyl-coumarin derivative | 444 |

| 6-(p-Methoxy-phenyl)-coumarin derivative | 532 |

This table illustrates the effect of substituents on the emission maxima of related coumarin compounds. nih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Coumarin derivatives are known for their generally high fluorescence quantum yields, which is a key reason for their widespread use as fluorescent probes and laser dyes. nih.gov

The quantum yield can be significantly influenced by several factors, including the molecular structure, the solvent, and the presence of quenchers. For instance, the introduction of certain substituents can either enhance or decrease the quantum yield. In some cases, intramolecular charge transfer (ICT) states can be formed, which may lead to non-radiative decay pathways and a reduction in fluorescence efficiency. researchgate.net However, in polar solvents, these ICT states can be stabilized, sometimes leading to an increase in fluorescence intensity. researchgate.net

The fluorescence quantum yield of this compound would be a critical parameter in determining its suitability for various applications. Its measurement, typically performed relative to a standard with a known quantum yield, would provide essential information about its photophysical performance. academie-sciences.fr

Excited-State Dynamics and Energy Relaxation Pathways

Upon absorption of light, the excited this compound molecule can undergo several competing de-excitation processes. These include radiative decay (fluorescence) and various non-radiative pathways.

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the rates of both radiative (kr) and non-radiative (knr) decay processes (τf = 1 / (kr + knr)). nih.gov For coumarin derivatives, fluorescence lifetimes are often in the nanosecond range and are highly dependent on the molecular structure and the solvent environment. researchgate.net

For this compound, the fluorescence lifetime is expected to be influenced by the efficiency of the ICT process and the potential for other non-radiative decay channels. In non-polar solvents, a relatively longer lifetime might be observed. However, in polar solvents, the stabilization of the ICT state can enhance the rate of non-radiative decay, potentially leading to a shorter fluorescence lifetime. dtic.mil This is particularly true if the molecule can access a non-fluorescent, twisted intramolecular charge transfer (TICT) state, a phenomenon observed in some aminocoumarins where the amino group twists out of the plane of the coumarin ring in the excited state. nih.govrsc.org

Time-resolved emission studies on similar coumarin systems have revealed complex decay kinetics, sometimes requiring multi-exponential fitting. nih.gov This complexity can arise from the presence of different conformers in the ground state, excited-state reactions, or the formation of different excited-state species like the TICT state.

Table 2: Representative Fluorescence Lifetime Data for Related Coumarin Dyes in Different Solvents (Data is illustrative for related coumarin dyes to demonstrate the effect of solvent on fluorescence lifetime)

| Coumarin Derivative | Solvent | Fluorescence Lifetime (τf, ns) |

| Coumarin 1 | Cyclohexane | 2.1 |

| Coumarin 1 | Acetonitrile | 1.8 |

| Coumarin 153 | Methanol | 4.5 |

| Coumarin 153 | Acetonitrile | 5.2 |

Non-radiative deactivation pathways are crucial in determining the fluorescence quantum yield of a molecule. For this compound, several non-radiative processes can compete with fluorescence. One of the most significant is internal conversion (IC), which is the isoenergetic transition from a higher electronic state to a lower one.

The efficiency of non-radiative decay in coumarins is often linked to the formation of a TICT state, especially in polar solvents. nih.gov The rotation around the C-C bond connecting the cyano group could lead to a non-planar conformation that facilitates rapid, non-radiative return to the ground state. The flexibility of the ethyl group at the 4-position might also contribute to vibrational and rotational modes that promote non-radiative decay. In some cases, photoinduced electron transfer (PeT) can act as a quenching mechanism. nih.gov

Intersystem crossing (ISC) is a non-radiative process involving a change in spin multiplicity, typically from a singlet excited state (S1) to a triplet excited state (T1). For many coumarins, fluorescence from the S1 state is the dominant deactivation pathway. However, ISC can be a competing process, and in some cases, it is the primary channel for energy dissipation. researchgate.net

An exciplex is an excited-state complex formed between a fluorophore and another molecule (quencher) that is not associated in the ground state. The formation of an exciplex can lead to a new, red-shifted emission band in the fluorescence spectrum. Coumarin derivatives are known to form exciplexes with various electron-donating or electron-accepting molecules. nih.govresearchgate.net

Given the pronounced ICT character of this compound, it is a likely candidate for exciplex formation. In the presence of suitable electron donors, the excited state of the coumarin could act as an electron acceptor, forming an exciplex. Conversely, with strong electron acceptors, the coumarin could function as the donor. The study of exciplex formation provides valuable information about the electronic properties of the excited state and the interactions with its environment.

The photophysical behavior of this compound is largely governed by intramolecular charge transfer. The presence of an electron-donating group at the 7-position and/or an electron-withdrawing group at the 3-position is known to enhance the ICT process and, consequently, the fluorescence intensity of coumarins. researchgate.net In the subject molecule, the powerful electron-withdrawing cyano group at the 3-position acts as the primary acceptor, while the alkyl groups at C4 and C6, along with the benzene (B151609) moiety, serve as the electron donor system.

Upon photoexcitation, there is a significant transfer of electron density from the donor part of the molecule to the acceptor part. This leads to a locally excited (LE) state that rapidly relaxes to a more stable ICT state. The extent of this charge transfer and the stability of the ICT state are highly dependent on the solvent polarity. In polar solvents, the ICT state is stabilized, leading to a larger Stokes shift.

In some coumarin systems, particularly those with flexible electron-donating groups like amines, the ICT state can further evolve into a twisted intramolecular charge transfer (TICT) state. osti.govnih.gov In the TICT state, the donor and acceptor moieties are electronically decoupled due to a perpendicular arrangement, which is often non-fluorescent. While the alkyl groups in this compound are not as strong donors as amino groups and are less likely to induce a classic TICT state, the possibility of rotational isomerization involving the cyano group influencing the non-radiative decay cannot be entirely ruled out.

Environmental and Molecular Interaction Effects on Photophysics

The photophysical properties of coumarin dyes, a class of compounds to which this compound belongs, are highly sensitive to their local environment. This sensitivity is a hallmark of coumarin derivatives and is anticipated to be a key feature of the title compound.

Solvatochromic Studies in Binary and Mixed Solvent Systems

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a well-documented phenomenon for coumarin dyes. It is expected that this compound would exhibit positive solvatochromism, characterized by a bathochromic (red) shift in its fluorescence emission spectrum as the solvent polarity increases. This behavior is attributed to a larger dipole moment in the excited state compared to the ground state.

In binary solvent mixtures, preferential solvation can occur, where the fluorophore's immediate microenvironment is enriched with one of the solvents. This would likely lead to a non-linear relationship between the spectral shift and the bulk solvent composition. Studies on analogous compounds suggest that in a mixture of polar and non-polar solvents, the polar solvent molecules would preferentially solvate the coumarin, leading to a significant spectral shift even at low concentrations of the polar component.

Influence of Solvent Polarity and Dielectric Constant on Spectral Properties

The absorption and emission spectra of this compound are predicted to be strongly influenced by the polarity and dielectric constant of the solvent. The cyano group at the 3-position and the ethyl group at the 4-position create a push-pull system that enhances intramolecular charge transfer (ICT) upon photoexcitation.

A Lippert-Mataga plot, which correlates the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity function, would be expected to show a linear relationship for this compound in a range of non-specific solvents. The slope of this plot would provide an estimate of the change in dipole moment upon excitation. For similar coumarins, a significant increase in the dipole moment from the ground to the excited state is typically observed, indicating a more polar excited state.

Table 1: Anticipated Solvatochromic Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) | Expected Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | ~340 | ~390 | High |

| Toluene | 2.38 | 1.496 | ~350 | ~410 | |

| Dichloromethane | 8.93 | 1.424 | ~360 | ~430 | |

| Acetone | 20.7 | 1.359 | ~365 | ~440 | |

| Acetonitrile | 37.5 | 1.344 | ~370 | ~450 | |

| Ethanol | 24.5 | 1.361 | ~375 | ~460 | |

| Methanol | 32.7 | 1.329 | ~380 | ~470 | |

| Water | 80.1 | 1.333 | ~390 | ~490 | Low |

Note: The data in this table is hypothetical and based on trends observed for structurally similar coumarin derivatives. Experimental verification is required.

Viscosity-Sensitive Emission Properties

The fluorescence quantum yield of many coumarin derivatives is sensitive to the viscosity of the surrounding medium. This is often due to the presence of rotatable groups in the molecule. For this compound, the ethyl group at the 4-position could potentially undergo intramolecular rotation, providing a non-radiative decay pathway for the excited state.

In low-viscosity solvents, this rotation would be facile, leading to efficient non-radiative decay and, consequently, lower fluorescence intensity. As the viscosity of the medium increases, this intramolecular rotation is hindered, which closes the non-radiative decay channel. This would result in an increase in the fluorescence quantum yield and lifetime. This property makes such compounds potential candidates for use as fluorescent molecular rotors to probe the microviscosity of various systems.

Hydrogen-Bonding Interactions in the Excited State

Hydrogen bonding can significantly impact the photophysical properties of coumarins. The carbonyl group of the lactone ring in this compound can act as a hydrogen bond acceptor. In protic solvents, such as alcohols and water, the formation of hydrogen bonds with the solvent molecules can stabilize both the ground and excited states.

Theoretical studies on similar coumarins have shown that hydrogen bonding can either strengthen or weaken upon photoexcitation, depending on the specific sites of interaction. For this compound, it is anticipated that hydrogen bonding to the carbonyl oxygen would be strengthened in the excited state due to the increased electron density on this atom following ICT. This would lead to additional red-shifting of the fluorescence spectrum in protic solvents compared to aprotic solvents of similar polarity.

Fluorescence Quenching Studies

The fluorescence of this compound is expected to be susceptible to quenching by various molecules. Quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET).

Dynamic quenching, described by the Stern-Volmer equation, would likely be observed with quenchers such as iodide ions or acrylamide. The quenching efficiency would be dependent on the diffusion rate of the quencher and, therefore, on the viscosity and temperature of the medium. Static quenching might occur with quenchers that form a non-fluorescent complex with the coumarin in the ground state. The nature of the substituents on the coumarin ring can influence its susceptibility to different quenching mechanisms.

Vibrational Spectroscopy and Electronic Structure Correlations

The vibrational spectrum of this compound, as determined by Infrared (IR) and Raman spectroscopy, would provide valuable insights into its molecular structure and bonding. The characteristic vibrational modes would include the C≡N stretch of the cyano group, the C=O stretch of the lactone, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl and methyl substituents.

Theoretical calculations using methods like Density Functional Theory (DFT) would be instrumental in assigning the observed vibrational frequencies. Furthermore, these calculations can correlate the ground state electronic structure with the vibrational modes. Time-dependent DFT (TD-DFT) could then be used to model the excited state and understand how changes in the electronic distribution upon excitation would affect the vibrational frequencies, providing a deeper understanding of the structure-property relationships in this molecule.

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds, and is associated with a characteristic frequency. The collection of these frequencies forms a unique spectroscopic fingerprint of the compound.

The vibrational spectrum of a molecule with N atoms is characterized by 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). For 3-cyano-4-methylcoumarin, which is of C_s symmetry, all of its 69 fundamental vibrations are active in both IR and Raman spectroscopy. researchgate.net The key vibrational modes and their assignments for this related compound are summarized below.

Key Vibrational Frequencies and Assignments for 3-Cyano-4-methylcoumarin:

The characteristic vibrational frequencies for the cyano (C≡N) group are of particular interest. The stretching vibration of the C≡N group typically appears in a distinct region of the spectrum, generally between 2200 and 2240 cm⁻¹. researchgate.net For 3-cyano-4-methylcoumarin, this vibration is observed as a strong band at 2229 cm⁻¹ in the FT-IR spectrum and at 2221 cm⁻¹ in the FT-Raman spectrum. researchgate.net The in-plane and out-of-plane bending vibrations of the cyano group are found at lower frequencies. researchgate.net

The vibrational modes of the coumarin core involve complex couplings of stretching and bending motions of the fused ring system. The carbonyl (C=O) stretching of the lactone ring is another prominent feature, typically appearing in the range of 1700-1750 cm⁻¹. Other significant vibrations include the C-C stretching modes of the aromatic and pyrone rings, as well as various C-H bending and stretching vibrations.

Below is an interactive data table summarizing the key observed FT-IR and FT-Raman vibrational frequencies for 3-cyano-4-methylcoumarin, which serves as a close approximation for this compound.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C≡N Stretching | 2229 | 2221 |

| C=O Stretching | ~1700-1750 | ~1700-1750 |

| C-C Stretching (Aromatic) | ~1400-1600 | ~1400-1600 |

| C-H Stretching (Aromatic) | ~3000-3100 | ~3000-3100 |

| C-H Stretching (Methyl) | ~2850-2960 | ~2850-2960 |

| C≡N In-plane Bending | 652, 554 | 650, 553, 427 |

| C≡N Out-of-plane Bending | 526 | 516 |

Note: The data presented is for the closely related compound 3-cyano-4-methylcoumarin as a proxy for this compound. researchgate.net

Correlation of Vibrational Frequencies with Electronic Transitions and Molecular Conformations

The vibrational landscape of a molecule is intrinsically linked to its electronic structure and conformation. Alterations in the electronic distribution, such as those occurring during electronic transitions (e.g., absorption of UV-visible light), can influence the strength and equilibrium length of chemical bonds, thereby affecting their vibrational frequencies.

The coupling between electronic states and nuclear motion is a fundamental aspect of molecular photophysics. chemrxiv.org In molecules like substituted coumarins, electronic transitions often involve a redistribution of electron density, leading to changes in the intramolecular charge transfer (ICT) character. nih.gov These changes in the electronic structure upon excitation can be subtly reflected in the vibrational spectra.

The relationship between vibrational modes and electronic transitions can be computationally explored by analyzing how frontier molecular orbitals (HOMO and LUMO) are affected by specific vibrations. Vibrations that significantly modulate the energy gap between the HOMO and LUMO are often those that are strongly coupled to the lowest-energy electronic transition. This analysis can help in identifying the specific vibrational motions that are most likely to be involved in the photophysical processes of the molecule.

In essence, the vibrational frequencies provide a detailed picture of the molecule's ground-state potential energy surface. The electronic absorption spectrum, on the other hand, provides information about the energy differences between the ground and excited electronic states. A comprehensive understanding of the molecule's behavior requires correlating these two aspects, recognizing that the geometry and vibrational energies can differ between the ground and excited states.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational studies for coumarin (B35378) derivatives. It offers a balance between accuracy and computational cost, making it ideal for investigating the electronic structure and properties of medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed in these calculations, often paired with basis sets like 6-311G(d,p) to ensure reliable results. materialsciencejournal.org

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface.

For the ground state , this process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecule's structure. The optimized geometry represents the molecule's most probable conformation.

In the excited state , geometry optimization provides insights into how the molecular structure changes upon electronic excitation. nih.gov This is particularly important for understanding the photophysical properties of the compound. The process often involves algorithms like the Broyden–Fletcher–Goldfarb–Shanno method to iteratively adjust the geometry until the forces on the atoms are minimized. nih.gov Comparing the ground and excited state geometries reveals structural rearrangements that occur during absorption or emission of light.

Below is a table showing representative optimized geometrical parameters for a coumarin derivative calculated using the DFT B3LYP/6-311G(d,p) method, illustrating typical bond lengths.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Lengths | C=O | 1.21 - 1.23 |

| C-O (lactone) | 1.36 - 1.38 | |

| C=C (pyrone ring) | 1.35 - 1.37 | |

| C≡N | 1.15 - 1.16 | |

| C-C (ethyl group) | 1.52 - 1.54 |

Data is illustrative based on typical DFT calculations for similar organic molecules. materialsciencejournal.org

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of calculated frequencies to specific molecular vibrations, such as stretching, bending, and wagging of functional groups.

The vibrational modes for 3-Cyano-4-ethyl-6-methylcoumarin can be assigned to its distinct chemical groups. For instance, the high-frequency region is dominated by C-H stretching, while the characteristic carbonyl (C=O) and nitrile (C≡N) stretching vibrations appear at distinct, well-separated frequencies.

This table presents typical assignments for key vibrational modes in coumarin derivatives based on DFT calculations.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| Symmetric/Asymmetric Stretching | C-H (in methyl/ethyl groups) | 2950 - 3050 |

| Stretching | C≡N (nitrile) | 2220 - 2240 |

| Stretching | C=O (lactone carbonyl) | 1700 - 1750 |

| Stretching | C=C (aromatic/pyrone) | 1550 - 1650 |

| Bending | C-H | 1350 - 1480 |

Values are representative and based on computational studies of related compounds. materialsciencejournal.orgsigmaaldrich.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. aimspress.comnih.gov In this compound, the HOMO is typically localized over the electron-rich coumarin ring system, while the LUMO is often distributed across the electron-withdrawing cyano group and the pyrone ring.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

These values are illustrative and depend on the specific functional and basis set used in the DFT calculation. materialsciencejournal.org

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of charge across the molecule. DFT calculations provide a precise value for the ground-state dipole moment, which influences the molecule's solubility in polar solvents and its intermolecular interactions. For coumarin derivatives, the presence of the polar carbonyl group (C=O) and the cyano group (C≡N) results in a significant dipole moment. Studies on similar coumarin esters show that modifications to the molecular structure can increase the dipole moment, which can correlate with increased molecular stability. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Studies

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method used to investigate excited states and predict electronic spectra. scm.com

TD-DFT is widely used to calculate the electronic absorption spectra (UV-visible) of molecules. researchgate.net The method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations identify the nature of the electronic transitions, such as π→π* or n→π. For this compound, the primary absorptions in the UV-Vis region are typically due to π→π transitions within the conjugated coumarin system. By optimizing the excited-state geometry, TD-DFT can also be used to predict fluorescence or emission spectra.

The following table shows a sample output from a TD-DFT calculation for a coumarin derivative, detailing the predicted electronic transitions.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| S1 | 355 | 0.45 | HOMO -> LUMO (π→π) |

| S2 | 310 | 0.12 | HOMO-1 -> LUMO (π→π) |

| S3 | 285 | 0.05 | HOMO -> LUMO+1 (π→π*) |

Data is representative of TD-DFT calculations performed on coumarin-based dyes. materialsciencejournal.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are powerful computational tools for establishing a mathematical relationship between the structural features of molecules and their properties or biological activities. These models are instrumental in the rational design of new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing.

For coumarin derivatives, QSPR models can be developed to predict key photophysical parameters such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. The development of such a model for a series of coumarin analogs, including structures similar to this compound, would typically involve the following steps:

Data Set Collection: A diverse set of coumarin derivatives with experimentally determined photophysical properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the photophysical property of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Studies on coumarin derivatives have successfully used QSPR to model properties like anti-cancer activity, highlighting the applicability of these methods to this class of compounds. nih.gov For photophysical properties, descriptors related to the electronic structure, such as the HOMO-LUMO energy gap and dipole moments, are often found to be significant. nih.gov

Once a validated QSPR model is established, it can be used for the in silico screening of virtual libraries of novel coumarin analogs. This process allows for the rapid identification of candidates with potentially enhanced photophysical properties. The general workflow is as follows:

Virtual Library Generation: A large number of virtual coumarin analogs can be generated by systematically modifying the substituents at various positions of the coumarin scaffold. For example, different alkyl or aryl groups could be considered at the 4- and 6-positions, or alternative electron-withdrawing groups at the 3-position.

Descriptor Calculation: The same set of molecular descriptors used to build the QSPR model is calculated for all virtual compounds.

Property Prediction: The validated QSPR model is applied to predict the photophysical properties of the virtual analogs.

Candidate Selection: Compounds with predicted properties that meet the desired criteria (e.g., specific emission wavelength, high quantum yield) are selected for further investigation, which may include more detailed computational analysis or experimental synthesis and characterization.

This in silico approach has been successfully applied to design novel coumarin derivatives for various applications, including as potential therapeutic agents. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can offer detailed insights into its conformational flexibility and the dynamics of its solvation.

While the coumarin ring system is relatively rigid, the ethyl group at the 4-position and the methyl group at the 6-position have rotational freedom. MD simulations can be used to explore the accessible conformations of these substituents and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that describes the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent) and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules and its photophysical properties. Studies on other substituted coumarins have utilized MD simulations to understand their conformational behavior in the context of their biological activity. mdpi.com

The photophysical properties of many coumarin derivatives are highly sensitive to the surrounding solvent. MD simulations are particularly well-suited to investigate the dynamics of solvation, which is the process of how the solvent molecules rearrange around the solute following electronic excitation.

To simulate solvation dynamics, the coumarin molecule is placed in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent), and an MD simulation is performed. By changing the charge distribution on the coumarin to represent its excited state, the response of the solvent can be monitored over time. This allows for the calculation of the solvent reorganization energy and the timescale of the solvation response.

Applications in Advanced Materials and Chemical Sensing

Laser Dyes and Optoelectronic Materials

Exploration in Organic Light-Emitting Diodes (OLEDs)

Coumarin (B35378) derivatives are well-regarded for their strong fluorescence and high photostability, making them excellent candidates for emitters in Organic Light-Emitting Diodes (OLEDs). Research has shown that luminescent compounds with a coumarin core can be used to fabricate the active layer of OLEDs. nih.gov The specific structure of a coumarin derivative directly impacts the current-voltage characteristics and the luminescence spectra of the resulting device. nih.gov

The substitution pattern on the coumarin ring is crucial for tuning the emission color and efficiency. For instance, different coumarin-based dyes have been developed as efficient green and blue fluorescent dopants in OLEDs. nih.govmdpi.com The 3-Cyano-4-ethyl-6-methylcoumarin structure, with its electron-withdrawing cyano (C≡N) group and electron-donating ethyl and methyl groups, creates a push-pull system. This system can facilitate intramolecular charge transfer (ICT) upon excitation, a property that is highly desirable for developing efficient emitters. mdpi.com

Furthermore, coumarin derivatives have been investigated for use in advanced OLED technologies, such as those employing thermally activated delayed fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency. Certain coumarin-based TADF emitters have achieved high external quantum efficiencies and low efficiency roll-offs at high brightness, demonstrating the potential of the coumarin scaffold in high-performance lighting and display applications. researchgate.net

Table 1: Properties of Coumarin Derivatives in OLED Applications

| Property | Relevance to OLEDs | Reference |

|---|---|---|

| Strong Fluorescence | Essential for high-brightness emitters. | nih.gov |

| High Photostability | Leads to longer device lifetime. | researchgate.net |

| Tunable Emission | Substituents allow for color tuning (e.g., green, blue). | nih.govmdpi.com |

| Intramolecular Charge Transfer (ICT) | Enhances emitter efficiency in push-pull structures. | mdpi.com |

| Thermally Activated Delayed Fluorescence (TADF) | Enables harvesting of triplet excitons for higher efficiency. | researchgate.net |

Utilization in Optical Data Storage Systems

The photoreactive nature of the coumarin ring system has been harnessed for applications in optical data storage. One of the primary mechanisms exploited is the [2+2] photocycloaddition reaction of the double bond in the pyrone ring of the coumarin. acs.org Upon exposure to light of a specific wavelength (typically UV light), two coumarin moieties can dimerize. This dimerization process alters the optical properties of the material, allowing for data to be "written." The process can often be reversed by irradiation with a different, shorter wavelength of light, which cleaves the dimer and restores the original coumarin structure, thus "erasing" the data.

This reversible photodimerization makes coumarin-based materials, including polymers functionalized with coumarin derivatives, suitable for rewritable optical data storage systems. acs.orgnih.gov Specifically, two-photon absorption has been utilized for three-dimensional (3D) optical data storage, where the localized excitation provided by a focused laser allows for high-density data recording within the volume of the material. nih.gov The coumarin derivative this compound, possessing the characteristic photoreactive coumarin core, is a candidate for incorporation into such photopolymerizable systems.

Sensitizers for Light-Sensitive Materials

Coumarin derivatives are effective photosensitizers, capable of absorbing light energy and transferring it to another molecule to initiate a chemical reaction. nih.gov This property is crucial in photopolymerization, where sensitizers are used to initiate the polymerization of monomers upon exposure to light, often from sources like near-UV or visible LEDs. mdpi.com

3-substituted coumarins, in particular, have been shown to be efficient sensitizers for various light-sensitive materials. nih.gov In photoinitiating systems, the coumarin derivative absorbs light, reaching an excited state. From this excited state, it can interact with a co-initiator (like an iodonium (B1229267) salt or an amine) through an electron transfer process, generating reactive species (radicals or cations) that initiate polymerization. mdpi.comnih.govmdpi.com The efficiency of this process is dependent on the coumarin's absorption spectrum, the energy of its excited states, and its electrochemical properties.

Coumarin-based sensitizers have been successfully used in the cationic polymerization of epoxides and the free radical polymerization of acrylates, with applications in coatings, adhesives, and 3D printing. mdpi.commdpi.comnih.gov The structure of this compound is well-suited for this role, as its absorption properties can be tuned by its substitution pattern to match the emission of common light sources like LEDs. mdpi.com

Photocleavable Protecting Groups (Caging Groups)

Photocleavable protecting groups (PPGs), or "caging groups," are chemical moieties that can be attached to a biologically active molecule to render it inert. The active molecule, or "payload," can then be released with high spatial and temporal precision by irradiation with light of a specific wavelength. Coumarin derivatives are a prominent class of PPGs due to their efficient photochemistry.

Design and Photochemical Properties for Controlled Release

The core mechanism for payload release from a coumarin-based PPG involves the light-induced heterolytic cleavage of the bond between the payload and the carbon atom at the 4-position of the coumarin ring. Upon absorption of a photon, the coumarin cage enters an excited state where this bond breaks, forming a contact ion pair consisting of the coumarin carbocation and the anionic payload. This intermediate then reacts with water or another nucleophile to release the payload and form a coumarinyl alcohol photoproduct.

Wavelength-Selective Response for Orthogonal Control

A key goal in the design of PPGs is to control their response to different wavelengths of light. Shifting the absorption maximum of the caging group to longer, less biologically damaging wavelengths (e.g., visible or near-infrared light) is highly desirable. This can be achieved by extending the π-conjugated system of the coumarin chromophore.

Strategies for red-shifting the absorption include:

Introducing electron-donating groups at the 7-position.

Adding electron-withdrawing groups at the 3- or 4-position. acs.org

Extending the π-system at the 3-position. acs.org

For example, replacing the oxygen of the lactone carbonyl with a dicyanomethylene group results in dicyanocoumarins that absorb in the green light region. This allows for wavelength-selective uncaging, enabling "orthogonal control" where multiple caged compounds in the same system can be released independently by using different colors of light. The 3-cyano group is a precursor or a key feature in such red-shifted coumarins, highlighting the importance of this functional group in designing PPGs with tailored wavelength responses.

Intermediates in Organic Synthesis

The synthesis of complex molecules often relies on the availability of versatile chemical intermediates. This compound serves as a valuable building block in organic synthesis due to the reactivity of its functional groups. The coumarin core itself is a privileged scaffold in medicinal chemistry, and the cyano group offers a handle for a wide range of chemical transformations.

Several efficient synthetic routes to 3-cyano-coumarin derivatives have been developed. A common method is the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), often catalyzed by a base such as piperidine (B6355638) or ammonium (B1175870) acetate. mdpi.comorientjchem.org Another approach involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with ethyl cyanoacetate under phase transfer catalysis conditions. orientjchem.org More recent methods focus on environmentally friendly conditions, achieving excellent yields in short reaction times. mdpi.com

Once synthesized, the 3-cyano group can be further elaborated. For example, it can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form more complex heterocyclic systems. The reactivity of the coumarin ring itself also allows for further functionalization. This versatility makes this compound and related compounds useful starting materials for the synthesis of new dyes, pharmaceutical agents, and functional materials. mdpi.com

Precursors for Methine Dyes and Other Heterocyclic Compounds

In chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. The coumarin nucleus is a common starting point for a wide array of heterocyclic compounds due to its reactivity. researchgate.netorientjchem.org Analogs such as 3-cyano-4-methylcoumarins exhibit vinylogous reactivity, where the electronic effects of a functional group are transmitted through a conjugated system. This allows the methyl/ethyl group at the C4 position to be reactive. nih.gov For instance, 3-cyano-4-methylcoumarins can participate in enantioselective Mannich-type reactions and cycloadditions with various acceptors, serving as precursors to complex polycyclic heteroaromatic architectures. nih.gov

Furthermore, the coumarin scaffold is a key component in the synthesis of advanced dye classes. A notable strategy involves the conversion of the coumarin carbonyl group into a cyanomethylene moiety. nih.gov This key intermediate can then be used to construct coumarin-based hemicyanine dyes, which are valuable near-infrared (NIR) emitting fluorescent probes for imaging applications. nih.gov This conversion highlights the role of the coumarin structure as a foundational precursor for sophisticated dye molecules.

Building Blocks for Complex Molecular Architectures

A molecular building block is a molecule with reactive functional groups that allow it to be integrated into larger, supramolecular assemblies or polymers. nih.gov The this compound molecule, with its distinct functional groups, is an excellent candidate for such a role. Coumarin chromophores are frequently incorporated into polymers to create functional materials with tailored properties. nih.gov

One of the most significant applications of coumarin as a building block is in the development of photoreversible polymers. The coumarin moiety can undergo a reversible [2+2] cycloaddition reaction when irradiated with UV light, allowing for the cross-linking of polymer chains. nih.gov This process can be reversed with a different wavelength of light, imparting properties like self-healing, shape-memory, and reversible adhesiveness to the material. Additionally, incorporating coumarin building blocks into polymer backbones can significantly influence their electronic and optical properties, leading to materials with customized band gaps, optical contrast, and switching times for applications in electronics. nih.gov

Photosensitizers in Photochemical Processes

Photosensitizers are molecules that, upon absorbing light, can transfer the absorbed energy to other molecules, most notably to molecular oxygen, leading to the formation of reactive oxygen species (ROS). mdpi.com Coumarin derivatives have attracted significant attention as photosensitizers due to their structural versatility, which allows for the fine-tuning of their photophysical and photochemical properties. rsc.org

Singlet Oxygen Generation and Photodegradation Quantum Yields

Upon light absorption, a photosensitizer transitions from its ground state to an excited singlet state, and can then undergo intersystem crossing (ISC) to a longer-lived triplet state. mdpi.com This triplet state has sufficient energy to convert ground-state triplet oxygen (³O₂) into the highly reactive singlet oxygen (¹O₂). mdpi.comnsf.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

| Compound | Description | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| ICM | Coumarin-based aggregation-induced emission luminogen | 0.839 | mdpi.comnih.gov |

| COUPY 2 | Free coumarin photosensitizer | 0.02 | acs.org |

| NC-COUPY 2 | COUPY 2 encapsulated in a polyurethane-polyurea hybrid nanocarrier | 0.04 | acs.org |

Applications in Photodynamic Therapy (PDT) Research (e.g., Coumarin-Phthalocyanine Hybrids)

Photodynamic therapy (PDT) is a medical treatment that utilizes a photosensitizer, light, and oxygen to eliminate diseased cells, particularly cancer cells. nih.gov The photosensitizer accumulates in the target tissue and, upon activation by light of a specific wavelength, generates ROS that induce cell death. acs.org

Coumarins are explored in PDT research due to their favorable photophysical properties and biocompatibility. mdpi.comrsc.org A significant area of research involves creating hybrid molecules that combine the coumarin scaffold with other potent photosensitizers, such as phthalocyanines (Pcs). researchgate.net Phthalocyanines are highly efficient second-generation photosensitizers, but can suffer from aggregation and low solubility. nih.gov

By creating coumarin-phthalocyanine conjugates, often through the tetramerization of coumarin-functionalized phthalonitriles, researchers can develop advanced photosensitizers with improved properties. researchgate.net In these hybrids, the coumarin unit can modulate the photophysical, photochemical, and biological characteristics of the phthalocyanine (B1677752) core, potentially improving its efficacy and delivery to target cells. rsc.org This approach leverages the coumarin structure as a versatile platform for building sophisticated therapeutic agents for PDT.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding 3-Cyano-4-ethyl-6-methylcoumarin and its Analogues

Research into 3-cyanocoumarins has yielded a wealth of knowledge, primarily centered on their synthesis and fluorescent properties. The cyano group, in conjunction with various substituents on the benzopyrone ring, allows for fine-tuning of the molecule's optical characteristics.

Synthesis and Functionalization: The synthesis of the coumarin (B35378) core is well-established, with classical methods like the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions being continually refined for better efficiency and milder conditions. mdpi.comresearchgate.netx-mol.comresearchgate.net For 3-cyanocoumarins specifically, Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) is a common and effective strategy. mdpi.comorientjchem.org Recent advancements have focused on greener synthetic approaches, utilizing ultrasound irradiation, phase transfer catalysis, and water-based procedures to improve yields and reduce reaction times and hazardous waste. orientjchem.orgclockss.orgscirp.org

Furthermore, the reactivity of the 3-cyanocoumarin (B81025) scaffold itself has been explored. For instance, visible light-induced cross-dehydrocoupling reactions have been developed to introduce acyl groups at the C-4 position, demonstrating the potential for late-stage functionalization to create novel derivatives. nih.gov The core structure of 3-cyanocoumarins serves as a versatile intermediate for creating more complex molecules, highlighting its importance in synthetic organic chemistry. chemimpex.comnih.gov

Fluorescent Properties and Applications: The most significant discovery related to 3-cyanocoumarin analogues is their pronounced fluorescence. chemimpex.com The intramolecular charge transfer (ICT) from the benzopyrone ring (donor) to the cyano group (acceptor) is responsible for their photoluminescent properties. mdpi.com The specific substitution pattern, such as the ethyl group at C-4 and the methyl group at C-6 in this compound, modulates these ICT characteristics, thereby influencing the absorption and emission spectra. mdpi.combiosynth.com

These fluorescent properties have been harnessed to develop a variety of tools for scientific research. 3-Cyanocoumarins are widely used as:

Fluorescent Probes: They are key components in probes for bio-imaging, enabling the sensitive visualization of cellular processes. chemimpex.comnih.govrsc.org

Sensors: Their fluorescence can be designed to respond to specific analytes, leading to applications in detecting metal ions like Hg2+ and environmental polarity changes. nih.govrsc.org

Building Blocks for Advanced Materials: Their optical properties are valuable in materials science for creating materials with specific light-emitting characteristics. chemimpex.com

Identification of Knowledge Gaps and Unexplored Research Areas

Despite the progress, several knowledge gaps remain in the understanding and application of this compound and its analogues.

Specific Compound Data: While the general class of 3-cyanocoumarins is well-studied, detailed experimental and theoretical data specifically for this compound are sparse in publicly accessible literature. A comprehensive characterization of its photophysical properties (e.g., quantum yield, lifetime, two-photon absorption cross-section) in various solvents and biological media is needed.

Solid-State Properties: The solid-state fluorescence and aggregation-induced emission (AIE) properties of many coumarin derivatives are an area of active research. researchgate.net However, the specific crystalline structure and solid-state optical properties of this compound are largely unexplored. Understanding these could open doors to applications in organic electronics, such as OLEDs.

Systematic Structure-Property Relationship Studies: While it is known that substituents affect fluorescence, a systematic study correlating the specific alkyl substitutions at the C-4 and C-6 positions with photophysical and photochemical properties is lacking. Such a study would provide a clearer roadmap for designing new probes with desired characteristics.

Dearomative Functionalization: The dearomative borylation of coumarins is a challenging but promising area for creating novel boron-containing heterocyclic compounds. nih.gov Exploring this and other dearomative strategies for 3-cyanocoumarins could generate a library of unique scaffolds with unexplored biological and material properties. nih.gov

Biological Activity Screening: The primary research focus for 3-cyanocoumarins has been on their fluorescence. chemimpex.comnih.gov A broader screening of their potential biological activities, such as enzymatic inhibition (e.g., carbonic anhydrase, cholinesterase) or antimicrobial effects, remains an underexplored field. nih.govnih.gov

Proposed Methodologies for Addressing Current Challenges in Coumarin Research

To bridge the identified knowledge gaps, several modern chemical research methodologies can be employed.

Advanced Synthetic Methods: Overcoming synthetic challenges, such as poor regioselectivity and the need for harsh reaction conditions, is crucial. mdpi.com The development of novel catalytic systems, including transition-metal catalysis for C-H bond activation, can provide more direct and efficient routes to functionalize the coumarin core. researchgate.netmdpi.com Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents like ionic liquids or deep eutectic solvents, should be further expanded to make coumarin synthesis more sustainable. x-mol.com

High-Throughput Screening: To explore the untapped biological potential of this compound and a library of its analogues, high-throughput screening (HTS) assays should be utilized. This would allow for rapid evaluation against a wide range of biological targets, including various enzymes and microbial strains.

Mechanistic Photochemistry Studies: A deeper investigation into the excited-state dynamics using time-resolved spectroscopy (e.g., transient absorption, fluorescence up-conversion) is needed. This would elucidate the pathways of energy relaxation and intersystem crossing, providing fundamental insights necessary for designing more efficient fluorophores and photosensitizers.

Potential for Novel Applications in Advanced Materials and Bio-Imaging

The unique properties of the 3-cyanocoumarin scaffold position it for exciting future applications.

Advanced Materials: The rigidity and strong charge-transfer characteristics of coumarin derivatives make them promising candidates for organic optoelectronic materials. ktu.edu By strategically modifying the donor and acceptor moieties, analogues of this compound could be designed to achieve long-wavelength or even orange-red emission, which is currently a challenge for coumarin-based emitters. ktu.edu These could find use in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org